3,5-Diethylphenyl but-1-en-1-ylcarbamate
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Overview
Description
3,5-Diethylphenyl but-1-en-1-ylcarbamate is a chemical compound with the molecular formula C15H21NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethylphenyl but-1-en-1-ylcarbamate typically involves the reaction of 3,5-diethylphenol with but-1-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:
Reactants: 3,5-diethylphenol and but-1-en-1-yl isocyanate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine or pyridine.
Temperature: The reaction is typically conducted at room temperature to 50°C.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylphenyl but-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the but-1-en-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.
Reduction: Conversion to amine derivatives.
Substitution: Formation of new carbamate esters with different substituents.
Scientific Research Applications
3,5-Diethylphenyl but-1-en-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diethylphenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenyl but-1-en-1-ylcarbamate
- 3,5-Diethylphenyl ethylcarbamate
- 3,5-Diethylphenyl methylcarbamate
Uniqueness
3,5-Diethylphenyl but-1-en-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the but-1-en-1-yl group differentiates it from other carbamates, leading to unique reactivity and applications.
Properties
CAS No. |
88309-86-8 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(3,5-diethylphenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C15H21NO2/c1-4-7-8-16-15(17)18-14-10-12(5-2)9-13(6-3)11-14/h7-11H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
ZQODUVAHPIYBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=CC(=CC(=C1)CC)CC |
Origin of Product |
United States |
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